molecular formula C20H20FN5O3S2 B10805758 N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

Cat. No.: B10805758
M. Wt: 461.5 g/mol
InChI Key: DGJYYDYGBFROLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is a synthetic heterocyclic compound of significant interest in biochemical and pharmacological research. This chemical belongs to a class of heteroaryl-triazole and heteroaryl-tetrazole compounds that have been investigated for their potential pesticidal and biocidal activities . Its molecular structure integrates multiple pharmacologically active motifs, including a 1,2,4-triazole ring linked via a sulfanyl-acetamide bridge to a 1,1-dioxothiolan moiety. Compounds with these structural features often act on critical biological pathways, and research into similar analogs has shown they can function as enzyme inhibitors , potentially targeting kinase signaling cascades or other essential enzymes . This reagent is intended solely for use in laboratory research to help scientists explore its mechanism of action, physicochemical properties, and interactions with biological targets. It is strictly for research purposes and is not approved for human therapeutic use or veterinary applications. Researchers can utilize this compound in in vitro assays to study its efficacy and selectivity, contributing to the development of novel active agents.

Properties

Molecular Formula

C20H20FN5O3S2

Molecular Weight

461.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

InChI

InChI=1S/C20H20FN5O3S2/c1-25(15-8-10-31(28,29)13-15)18(27)12-30-20-24-23-19(14-5-4-9-22-11-14)26(20)17-7-3-2-6-16(17)21/h2-7,9,11,15H,8,10,12-13H2,1H3

InChI Key

DGJYYDYGBFROLH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3F)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN5O3SC_{16}H_{18}FN_5O_3S. It features a dioxothiolan ring, a triazole moiety, and a fluorophenyl group, which are significant for its biological interactions.

Structural Formula

N 1 1 dioxothiolan 3 yl 2 4 2 fluorophenyl 5 pyridin 3 yl 1 2 4 triazol 3 yl sulfanyl N methylacetamide\text{N 1 1 dioxothiolan 3 yl 2 4 2 fluorophenyl 5 pyridin 3 yl 1 2 4 triazol 3 yl sulfanyl N methylacetamide}

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. In a study that evaluated various triazole derivatives, it was found that certain structural modifications could enhance their efficacy against a range of pathogens.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundMIC (µg/mL)Target Organisms
Compound A0.125 - 8S. aureus, E. coli, K. pneumoniae
Compound B0.5 - 4C. albicans, A. flavus

The compound's activity against Staphylococcus aureus and other Gram-positive bacteria was particularly noteworthy, showcasing its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. The triazole ring is known for its role in targeting enzymes critical for cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that derivatives similar to N-(1,1-dioxothiolan-3-yl)-2-[...] exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of topoisomerases and DNA gyrase .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety interacts with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in microbial cells and cancer cells.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives may cause cell cycle arrest in cancer cells, leading to apoptosis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It functions as an inhibitor of tankyrase enzymes, which play a critical role in cancer cell proliferation and survival. By inhibiting these enzymes, the compound may help reduce tumor growth and enhance the efficacy of existing cancer therapies .

Mechanism of Action
The mechanism involves the modulation of cellular pathways that regulate cell cycle progression and apoptosis. In particular, the compound's interaction with tankyrase may disrupt Wnt signaling pathways that are often aberrantly activated in cancers .

Pharmacological Properties

Inhibitory Effects on Kinases
Research indicates that this compound exhibits inhibitory effects on specific kinases involved in cancer progression. For instance, it has shown promise as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), both of which are critical for tumor cell survival and growth .

Case Studies and Research Findings

StudyFocusFindings
Study ATankyrase InhibitionDemonstrated significant reduction in tumor growth in xenograft models when treated with the compound .
Study BKinase InhibitionShowed that the compound effectively inhibited mTOR activity, leading to decreased cell proliferation in vitro .
Study CPharmacokineticsAnalyzed absorption and distribution; results indicated favorable bioavailability profiles suitable for further development .

Potential Therapeutic Applications

Cancer Treatment
Given its properties, N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide could be developed into a therapeutic agent for various cancers, particularly those resistant to conventional treatments. Its ability to target multiple pathways makes it a candidate for combination therapies designed to enhance treatment efficacy .

Future Research Directions
Further research is essential to fully elucidate its pharmacodynamics and pharmacokinetics. Studies focusing on long-term efficacy and safety profiles will be crucial for advancing this compound into clinical trials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from published literature:

Compound Name Core Heterocycle Substituents on Triazole/Tetrazole Acetamide Substituents Sulfur Groups Key Functional Properties
Target Compound 1,2,4-triazol-3-yl 4-(2-fluorophenyl), 5-pyridin-3-yl N-(1,1-dioxothiolan-3-yl), N-methyl Sulfanyl bridge Enhanced solubility (sulfone), fluorophenyl (lipophilicity)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) 1,2,3-triazol-1-yl 4-(naphthalenyloxymethyl) N-(2-nitrophenyl) None Nitro group (electron-withdrawing), lower solubility
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide 1,2,4-triazol-3-yl 4-amino, 5-pyridyl N-(m-tolyl) Sulfanyl bridge Amino group (basic), pyridyl (H-bonding)
N-[(3S)-1,1-dioxo-1λ⁶-thiolan-3-yl]-N-ethyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazol-5-yl 1-methyl N-(dioxothiolan-3-yl), N-ethyl Sulfanyl bridge Tetrazole (acidic), ethyl group (increased lipophilicity)

Key Findings from Comparative Studies

Triazole vs. Tetrazole Cores: The 1,2,4-triazole in the target compound provides a balance of stability and hydrogen-bonding capacity, whereas tetrazoles (e.g., ) exhibit higher acidity (pKa ~4–5), making them suitable for ionic interactions in drug-receptor binding .

Substituent Effects :

  • The 2-fluorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the nitro-substituted 6b (logP ~2.8), favoring membrane permeability .
  • Pyridin-3-yl at position 5 may engage in π-stacking or coordinate metal ions, similar to pyridyl-substituted triazoles in .

Sulfonyl and Sulfanyl Groups: The 1,1-dioxothiolan ring in the target compound introduces a sulfone group, improving aqueous solubility (predicted cLogS ≈ -2.5) relative to non-sulfonated analogs (e.g., 6b: cLogS ≈ -3.8) . Sulfanyl bridges in the target and compounds enhance metabolic stability by resisting oxidative cleavage compared to ether or methylene linkages .

Synthetic Routes :

  • The target compound’s synthesis likely parallels ’s CuAAC protocol, but with modified alkyne/azide precursors to install the 2-fluorophenyl and pyridinyl groups .
  • In contrast, compounds employ nucleophilic substitution for sulfanyl group introduction .

Pharmacological Implications

  • Antimicrobial Activity : Fluorophenyl- and pyridinyl-substituted triazoles (e.g., ) show efficacy against bacterial pathogens via enzyme inhibition (e.g., dihydrofolate reductase) .
  • Anticancer Potential: Sulfonyl-containing compounds (e.g., ) exhibit kinase inhibitory activity due to sulfone-mediated hydrogen bonding .

Preparation Methods

Oxidation of Thiolane to 1,1-Dioxothiolane

The 1,1-dioxothiolane (sulfolane) ring is synthesized via oxidation of tetrahydrothiophene (thiolane) using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic conditions. For functionalization at position 3:

  • Amination : 3-Aminothiolane is prepared by reacting thiolane with hydroxylamine-O-sulfonic acid, followed by oxidation to 1,1-dioxothiolan-3-amine.

  • N-Methylation : The amine reacts with methyl iodide in the presence of potassium carbonate to yield N-methyl-1,1-dioxothiolan-3-amine.

Acetamide Formation

The N-methylamine intermediate is acylated using bromoacetyl bromide in dichloromethane with triethylamine as a base:

N-Methyl-1,1-dioxothiolan-3-amine+BrCH2COBrEt3NN-(1,1-Dioxothiolan-3-yl)-2-bromo-N-methylacetamide\text{N-Methyl-1,1-dioxothiolan-3-amine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}} \text{N-(1,1-Dioxothiolan-3-yl)-2-bromo-N-methylacetamide}

Yield : 78–85%.

Synthesis of 4-(2-Fluorophenyl)-5-Pyridin-3-yl-1,2,4-Triazole-3-thiol

Cyclocondensation Approach

The 1,2,4-triazole core is constructed via cyclization of pyridine-3-carbohydrazide with 2-fluorophenyl isothiocyanate:

  • Thioureide Formation :

Pyridine-3-carbohydrazide+2-Fluorophenyl isothiocyanateThioureide intermediate\text{Pyridine-3-carbohydrazide} + \text{2-Fluorophenyl isothiocyanate} \rightarrow \text{Thioureide intermediate}

  • Cyclization : Treated with saturated sodium bicarbonate under reflux to form 4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazole-3-thiol.
    Conditions : 12 h reflux in ethanol/water (3:1).
    Yield : 72%.

Alternative Route: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A click chemistry approach using:

  • Azide : 2-Fluorophenyl azide.

  • Alkyne : Pyridin-3-yl acetylene.
    Reaction in the presence of CuI/Et₃N yields the triazole.
    Yield : 68–75%.

Coupling of Acetamide and Triazole-Thiol

Nucleophilic Substitution

The bromoacetamide intermediate reacts with the triazole-thiol in dimethylformamide (DMF) using potassium carbonate as a base:

N-(1,1-Dioxothiolan-3-yl)-2-bromo-N-methylacetamide+Triazole-thiolK2CO3Target Compound\text{N-(1,1-Dioxothiolan-3-yl)-2-bromo-N-methylacetamide} + \text{Triazole-thiol} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}

Conditions : 60°C, 8 h.
Yield : 65%.

Thiol-Ene Reaction

Under radical conditions (AIBN initiator), the thiol reacts with a vinyl acetamide derivative:
Advantage : Higher regioselectivity.
Yield : 58%.

Optimization and Challenges

Critical Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFPrevents hydrolysis
BaseK₂CO₃Efficient deprotonation
Temperature60–70°CBalances rate vs. degradation
Reaction Time6–8 hCompletes substitution

Purification

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (1:1).

  • Recrystallization : Methanol/water (4:1) yields >95% purity.

Comparative Analysis of Methods

MethodTriazole YieldCoupling YieldTotal YieldAdvantages
Cyclocondensation72%65%47%Scalable, minimal byproducts
CuAAC75%58%44%Faster, regioselective

Q & A

Basic: What synthetic strategies are recommended to achieve high-purity N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide?

Answer:

  • Stepwise Synthesis : Begin with the preparation of the triazole-thiol intermediate (e.g., 4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazole-3-thiol) via cyclization of hydrazide derivatives with isothiocyanates under reflux in ethanol, followed by NaOH treatment to isolate the thiol .
  • Thiol-Alkylation : React the thiol intermediate with 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide in a polar aprotic solvent (e.g., DMF) using NaOH as a base at 60–80°C for 6–8 hours. Monitor completion via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product. Yield optimization may require iterative adjustment of solvent ratios and reaction times .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the integration of aromatic protons (e.g., fluorophenyl, pyridinyl) and sulfanyl-acetamide linkages. DEPT-135 can clarify methyl/methylene groups in the dioxothiolan moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the triazole and dioxothiolan rings .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, employ SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution single-crystal data .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases and UV detection at 254 nm .

Advanced: How can researchers optimize the thiol-alkylation step to mitigate low yields or side-product formation?

Answer:

  • Solvent Selection : Replace DMF with THF or acetonitrile to reduce polarity-driven side reactions. highlights improved yields in less polar solvents for analogous triazole-thiol alkylations .
  • Base Screening : Test alternatives to NaOH (e.g., K₂CO₃ or DBU) to minimize hydrolysis of the acetamide group. demonstrates K₂CO₃ efficacy in similar systems .
  • Temperature Control : Lower the reaction temperature to 40–50°C and extend reaction time (12–24 hours) to favor selectivity for the desired product .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., disulfides or over-alkylated species) and adjust stoichiometry (thiol:alkylating agent = 1:1.2) .

Advanced: What methodologies are employed to investigate the compound’s mechanism of action in anticancer assays?

Answer:

  • Target Identification : Conduct kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence-based assays. Triazole derivatives in showed activity against tyrosine kinases .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) using crystallographic data of target proteins (e.g., PDB entries for EGFR) to predict binding interactions with the triazole and fluorophenyl moieties .
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7, A549) to evaluate pro-apoptotic effects .
  • In Vivo Validation : Administer the compound in xenograft models (e.g., nude mice) at 10–50 mg/kg doses, monitoring tumor volume and biomarker expression (e.g., Ki-67) .

Advanced: How should contradictory data on biological activity across studies be addressed?

Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell line provenance, serum-free media, consistent incubation times). emphasizes variability in antimicrobial assays due to differing bacterial strains .
  • Dose-Response Analysis : Perform IC₅₀ determinations across a wider concentration range (0.1–100 µM) to identify non-linear effects, as seen in for hydroxyacetamide derivatives .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to account for outliers and publication bias. Adjust for variables like solvent (DMSO vs. PBS) and exposure duration .
  • Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects that may explain discrepancies in activity profiles .

Advanced: What computational approaches are recommended for structure-activity relationship (SAR) studies?

Answer:

  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and H-bond donors/acceptors. Triazole analogs in showed strong correlations between lipophilicity and bioactivity .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) using Schrödinger Suite .
  • ADMET Prediction : Utilize SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., CYP inhibition, BBB permeability) early in SAR campaigns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.